molecular formula C19H18ClNO4 B10857511 Dehydrostepholidine chloride

Dehydrostepholidine chloride

Cat. No.: B10857511
M. Wt: 359.8 g/mol
InChI Key: CUUPIALXJLKAFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Demethyleneberberine (chloride) can be synthesized through the demethylation of berberine. This process involves the removal of a methyl group from berberine, resulting in the formation of demethyleneberberine . The reaction typically requires specific reagents and conditions, such as strong acids or bases, to facilitate the demethylation process.

Industrial Production Methods: In industrial settings, demethyleneberberine (chloride) can be produced by extracting it from the Chinese herbal drug Cortex Phellodendri . This extraction process involves isolating the active components from the plant material, followed by purification and conversion to the chloride form.

Chemical Reactions Analysis

Types of Reactions: Demethyleneberberine (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize demethyleneberberine (chloride).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of demethyleneberberine (chloride).

Properties

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol;chloride

InChI

InChI=1S/C19H17NO4.ClH/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2;/h3-4,7-10,22H,5-6H2,1-2H3;1H

InChI Key

CUUPIALXJLKAFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC.[Cl-]

Origin of Product

United States

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